Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate Hydrochloride (Oseltamivir Impurity pound(c)
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Overview
Description
Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclohexene ring, followed by the introduction of the acetamido and amino groups. The pentan-3-yloxy group is then added through an etherification reaction. Finally, the compound is converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, are employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .
Scientific Research Applications
Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Ethyl (3S,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
Uniqueness
Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of multiple functional groups also allows for a wide range of chemical modifications and interactions .
Properties
Molecular Formula |
C16H29ClN2O4 |
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Molecular Weight |
348.9 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)17)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1 |
InChI Key |
GVMCPBDXWKZCOO-ONAKXNSWSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)NC(=O)C)C(=O)OCC.Cl |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)OCC.Cl |
Origin of Product |
United States |
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